molecular formula C12H18ClN B1448415 2-Benzyl-2-methylpyrrolidine hydrochloride CAS No. 1803585-45-6

2-Benzyl-2-methylpyrrolidine hydrochloride

Cat. No.: B1448415
CAS No.: 1803585-45-6
M. Wt: 211.73 g/mol
InChI Key: XVJRZUUIMJDJAR-UHFFFAOYSA-N
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Description

2-Benzyl-2-methylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Benzyl-2-methylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H18ClN and features a pyrrolidine ring with a benzyl group and a methyl substituent. This specific substitution pattern contributes to its unique chemical reactivity and biological properties, differentiating it from related compounds such as 2-benzylpyrrolidine and 2-methylpyrrolidine.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, leading to diverse biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism or signaling pathways.
  • Receptor Binding : It may function as a ligand for certain receptors, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that derivatives of pyrrolidine compounds can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
  • Anticancer Properties : The compound's structural analogs have been evaluated for anticancer activity, indicating that modifications in the pyrrolidine ring can enhance efficacy against various cancer cell lines .
  • Anticonvulsant Activity : Some studies suggest that pyrrolidine derivatives possess anticonvulsant properties, making them candidates for further investigation in seizure disorders .

Case Studies and Experimental Data

  • Antidepressant Activity :
    • A study evaluated the antidepressant potential of various pyrrolidine derivatives, including this compound. The results indicated significant reductions in depression-like behaviors in rodent models when treated with these compounds .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Inhibition Studies :
    • A comparative analysis of similar pyrrolidine compounds revealed that this compound exhibited a higher binding affinity for certain targets compared to its analogs, suggesting enhanced biological activity due to its unique structure .

Data Table: Biological Activity Overview

Biological ActivityEffect ObservedReference
AntidepressantSignificant reduction in depression-like behaviors
AnticancerInhibition of cancer cell growth; apoptosis induction
AnticonvulsantPotential anticonvulsant effects observed

Properties

IUPAC Name

2-benzyl-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-12)10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJRZUUIMJDJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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